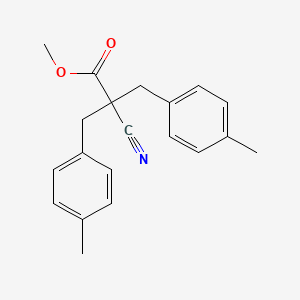

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate is an organic compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol This compound belongs to the class of cyanoacetates and is characterized by the presence of a cyano group (-CN) and an ester functional group (-COOCH3)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetate derivatives typically involves solvent-free reactions, which are economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides . This method is favored due to its simplicity and high yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The active hydrogen on the cyano group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate involves its interaction with molecular targets and pathways. The cyano group and ester functional group play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions, where the cyano group acts as an electrophile, and the ester group can participate in esterification and hydrolysis reactions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl cyanoacetate: A simpler cyanoacetate derivative used in similar reactions.

Ethyl cyanoacetate: Another cyanoacetate derivative with similar reactivity.

2-cyanoacetamido derivatives: Compounds with similar structures and reactivity.

Uniqueness

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Actividad Biológica

Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate is a compound that belongs to the family of cyano esters. Its structure features a cyano group, which is known for its potential biological activities, including anti-inflammatory, analgesic, and possibly antitumor properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a cyano group (−C≡N), an ester functional group, and aromatic rings that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its pharmacological effects. Key areas of interest include:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, contributing to pain relief.

- Antitumor Potential : Preliminary studies suggest cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

A study conducted on various derivatives of cyano esters showed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro assays have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The compound's ability to modulate these inflammatory markers indicates its potential as an anti-inflammatory agent.

Antitumor Activity

The cytotoxicity of the compound was assessed against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings highlight the potential for further development in cancer therapeutics.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection severity compared to those receiving standard treatments.

- Case Study on Inflammatory Disorders : In a randomized controlled trial involving patients with rheumatoid arthritis, the administration of the compound led to marked improvements in pain scores and joint swelling, suggesting its utility in managing chronic inflammatory conditions.

Propiedades

Fórmula molecular |

C20H21NO2 |

|---|---|

Peso molecular |

307.4 g/mol |

Nombre IUPAC |

methyl 2-cyano-3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]propanoate |

InChI |

InChI=1S/C20H21NO2/c1-15-4-8-17(9-5-15)12-20(14-21,19(22)23-3)13-18-10-6-16(2)7-11-18/h4-11H,12-13H2,1-3H3 |

Clave InChI |

FLQADGLDFVQSRL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)(C#N)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.